molecular formula C10H18N2O3S B7529309 N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide

N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide

Cat. No. B7529309
M. Wt: 246.33 g/mol
InChI Key: WWNXHADSVOJNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. Synthesis Method: CPP-115 is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of N-methylpyrrolidine with 2-chloroacetyl chloride to form N-methyl-2-(chloroacetyl)pyrrolidine. This intermediate is then reacted with cyclopropylmethylamine to form N-(cyclopropylmethyl)-1-methylpyrrolidine-2-carboxamide. Finally, this compound is treated with methanesulfonyl chloride to form CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders. Mechanism of Action: CPP-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. Increased GABAergic neurotransmission can have a range of effects on behavior, including anxiolytic, anticonvulsant, and sedative effects. Biochemical and Physiological Effects: CPP-115 has been shown to increase GABA levels in the brain, leading to increased GABAergic neurotransmission. This can have a range of effects on behavior, including anxiolytic, anticonvulsant, and sedative effects. CPP-115 has also been shown to have potential neuroprotective effects, as it can increase GABA levels in the brain in response to oxidative stress. Advantages and Limitations for Lab Experiments: CPP-115 is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its potency and selectivity also make it potentially toxic and difficult to work with. Careful dosing and handling are required to ensure safety in laboratory experiments. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of substance abuse disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a treatment for addiction in humans. Another area of interest is the potential use of CPP-115 in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in animal models, and may have potential as a treatment for anxiety in humans. Finally, further research is needed to fully understand the neuroprotective effects of CPP-115, and its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name

N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-2-3-9(12)10(13)11-7-8-4-5-8/h8-9H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNXHADSVOJNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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